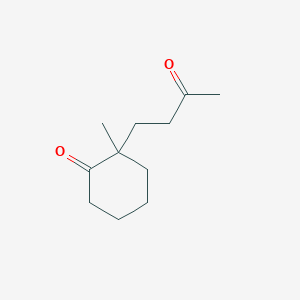

2-Methyl-2-(3-oxo-butyl)-cyclohexanone

Description

Structural Classification and Functional Group Analysis

2-Methyl-2-(3-oxo-butyl)-cyclohexanone is classified as a dicarbonyl compound, specifically a 1,5-diketone. The molecular structure consists of a central six-membered cyclohexanone (B45756) ring. A methyl group and a 3-oxobutyl side chain are both attached to the second carbon atom of this ring.

The primary functional groups present in the molecule are two ketone groups. One is an integral part of the cyclohexanone ring, while the second is located on the penultimate carbon of the butyl side chain. The presence of these two carbonyl groups, separated by a flexible alkyl chain, is the defining feature of the molecule's reactivity, particularly its propensity to undergo intramolecular reactions.

| Identifier | Value |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 4071-58-3 |

| Functional Group | Position | Significance |

|---|---|---|

| Ketone (cyclic) | C1 of the cyclohexanone ring | These two groups are key to the molecule's ability to undergo intramolecular cyclization reactions, such as the aldol (B89426) condensation. |

| Ketone (acyclic) | C3 of the butyl side chain | |

| Methyl Group | C2 of the cyclohexanone ring | Influences the stereochemistry of subsequent reactions. |

Retrospective View of Related Cyclohexanone Derivatives in Organic Synthesis

The significance of this compound in modern organic synthesis can be better understood by examining the historical importance of related cyclohexanone derivatives. The Robinson annulation, a classic ring-forming reaction discovered by Sir Robert Robinson in 1935, has been a cornerstone in the synthesis of six-membered rings. wikipedia.org This reaction typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. wikipedia.orgucla.edu

A paramount example of the application of this methodology is the synthesis of the Wieland-Miescher ketone. wikipedia.org This bicyclic diketone is prepared via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. libretexts.org The Wieland-Miescher ketone has proven to be an exceptionally valuable starting material in the total synthesis of a vast array of natural products, most notably steroids. wikipedia.org Its rigid bicyclic framework provides a pre-formed structural motif that greatly simplifies the synthetic route to these complex molecules. The development of enantioselective syntheses of the Wieland-Miescher ketone, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction which utilizes the organocatalyst L-proline, marked a significant advancement in asymmetric synthesis.

Contemporary Significance as a Versatile Synthetic Intermediate

The structure of this compound makes it an ideal substrate for intramolecular reactions, particularly the aldol condensation. libretexts.org The spatial arrangement of the two ketone groups allows for the formation of a new six-membered ring, leading to the construction of bicyclic systems. This transformation is a key step in the synthesis of more complex molecular architectures.

The general process of Robinson annulation, which leads to cyclohexenone derivatives, is a powerful tool in organic synthesis for the construction of fused ring systems. wikipedia.orglibretexts.org The reaction proceeds in two main stages: a Michael addition followed by an aldol condensation. wikipedia.orgchemistrytalk.org In the context of compounds like this compound, the molecule can be seen as the product of a Michael-type addition, primed for the subsequent intramolecular aldol condensation.

The intramolecular aldol condensation of a 1,5-diketone, such as 2,6-heptanedione, preferentially forms a six-membered ring product (a cyclohexenone) over a four-membered ring due to the greater thermodynamic stability of the former. This principle underscores the synthetic utility of this compound as a precursor to bicyclic systems.

Interdisciplinary Relevance in Specialized Chemical Transformations

The study of chemical transformations involving this compound and its analogues extends into interdisciplinary areas of chemistry, particularly in the field of catalysis. The development of asymmetric syntheses for related cyclohexanone derivatives has been a major focus, often employing principles from organocatalysis.

For instance, the use of chiral catalysts, such as the amino acid L-proline, in the intramolecular aldol cyclization of related triones to produce chiral bicyclic compounds like the Wieland-Miescher ketone, is a prime example of the intersection of organic synthesis and asymmetric catalysis. researchgate.net These organocatalytic methods offer a more environmentally benign alternative to traditional metal-based catalysts and have been the subject of extensive mechanistic studies to understand the role of the catalyst in controlling the stereochemical outcome of the reaction.

Furthermore, the selective reduction of one of the ketone functionalities in dicarbonyl compounds like this compound can be achieved using biocatalytic methods, employing enzymes or whole-cell systems. This approach from the field of biotechnology allows for high levels of chemo- and stereoselectivity that can be difficult to achieve with conventional chemical reagents, further highlighting the interdisciplinary nature of modern chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-methyl-2-(3-oxobutyl)cyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-9(12)6-8-11(2)7-4-3-5-10(11)13/h3-8H2,1-2H3 |

InChI Key |

GDDZYAPRXGBEDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1(CCCCC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 3 Oxo Butyl Cyclohexanone and Its Analogs

Classical Approach Strategies and Their Modern Adaptations

Classical syntheses of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone and its analogs primarily rely on fundamental carbon-carbon bond-forming reactions, such as α-alkylation and Michael additions, which involve the generation of enolates or equivalent nucleophiles.

α-Alkylation Reactions of Cyclohexanones and Enolate Chemistry

The formation of a carbon-carbon bond at the α-position of a ketone is a cornerstone of organic synthesis. The α-alkylation of cyclohexanones provides a direct, albeit challenging, route to compounds like this compound. The process involves the deprotonation of a ketone to form a nucleophilic enolate, which then attacks an appropriate electrophile.

In the context of 2-methylcyclohexanone (B44802), regioselectivity is a key consideration. Deprotonation can lead to two different enolates: the kinetic enolate, formed by removing the more accessible proton from the less substituted α-carbon, and the thermodynamic enolate, which is the more stable, more substituted enolate. The choice of base and reaction conditions dictates the ratio of these enolates. For creating the quaternary center in the target molecule, the thermodynamic enolate of 2-methylcyclohexanone is required.

The stereochemistry of the alkylation is also critical. The incoming electrophile typically approaches the enolate from an axial trajectory to lead directly to a chair-like product conformation, which is energetically favored over an equatorial approach that would proceed through a higher-energy twist-boat conformation. ubc.ca

While direct alkylation with a 3-oxobutyl halide or equivalent is conceivable, this approach is often complicated by side reactions, such as self-condensation of the enolate or elimination reactions of the electrophile. A more controlled approach involves the use of enamines, which are milder nucleophiles formed from the reaction of a ketone with a secondary amine. The Stork enamine synthesis allows for regioselective alkylation at the less-substituted α-position. However, for the synthesis of the target compound, alkylation is required at the more substituted position. ucl.ac.uk Modern adaptations often employ polymer-supported chiral amines to achieve enantioselective α-methylation of cyclohexanone (B45756), which can achieve high enantiomeric excesses. researchgate.net

Michael Addition Reactions in Ketone Functionalization

The most prevalent and efficient method for synthesizing this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. lu.seresearchgate.net In this context, the enolate of 2-methylcyclohexanone acts as the Michael donor, and methyl vinyl ketone (MVK) serves as the Michael acceptor. nih.gov This reaction directly forms the 1,5-dicarbonyl skeleton of the target molecule. organic-chemistry.org

The reaction can be performed with various starting materials and conditions, as summarized in the table below. For instance, the reaction of 2-methylcyclohexanone with MVK in the presence of a base like sodium ethoxide directly yields the target compound. nih.gov A closely related reaction involves 2-methyl-1,3-cyclohexanedione, which reacts with MVK to form 2-Methyl-2-(3-oxo-butyl)-1,3-cyclohexanedione, an important analog and precursor for the Wieland-Miescher ketone. wikipedia.orgrsc.org

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Methylcyclohexanone | Methyl vinyl ketone | Sodium ethoxide | Ethanol | This compound | nih.gov |

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Triethylamine | None (Neat) | 2-Methyl-2-(3-oxo-butyl)-1,3-cyclohexanedione | rsc.org |

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Potassium hydroxide | Methanol | 2-Methyl-2-(3-oxo-butyl)-1,3-cyclohexanedione | acs.org |

| Cyclohexanone Imine of (S)-(−)-α-Methylbenzylamine | Methyl vinyl ketone | None (Stoichiometric Chiral Amine) | Toluene | (R)-(+)-2-Methyl-2-(3-oxo-butyl)cyclohexanone | acs.org |

Intramolecular Cyclization Pathways to Form the Cyclohexanone Core

While the target molecule, this compound, is typically synthesized from a pre-existing cyclohexanone ring, the broader context of forming the cyclohexanone core itself involves various intramolecular cyclization strategies. These methods are fundamental in constructing cyclic ketones from acyclic precursors.

The most relevant intramolecular cyclization in the chemistry of this compound is the subsequent step in the Robinson annulation. After its formation via Michael addition, the 1,5-diketone undergoes an intramolecular aldol (B89426) condensation to form a new six-membered ring, yielding the bicyclic Wieland-Miescher ketone. organic-chemistry.orguni.edu This cyclization is typically promoted by either acid or base and involves the formation of an enolate from one ketone moiety which then attacks the other carbonyl group.

More general strategies for forming the cyclohexanone core include:

Dieckmann Condensation : An intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.

Tandem Catalysis : Modern approaches have developed tandem carbene and photoredox-catalyzed processes for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, offering a mild route to construct two contiguous C-C bonds. researchgate.net

Cationic Cyclization : Alkynols or enynes containing a terminal alkyne can undergo a cationic cyclization promoted by acids like tetrafluoroboric acid to produce cyclohexanone derivatives. acs.orgacs.org

These methods highlight the diverse pathways available for constructing the fundamental cyclohexanone scaffold upon which further functionalization, such as the introduction of the 3-oxobutyl side chain, can be achieved.

Catalytic Synthesis Routes and Asymmetric Induction

The demand for enantiomerically pure compounds, particularly in the synthesis of natural products and pharmaceuticals, has driven the development of catalytic methods for preparing this compound and its subsequent cyclized products with high stereocontrol.

Organocatalytic Approaches in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. The synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone was one of the earliest and most significant examples of asymmetric organocatalysis. wikipedia.org This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, utilizes the natural amino acid L-proline as a chiral catalyst. wikipedia.org

The reaction proceeds through a cascade mechanism involving both the initial Michael addition and the subsequent intramolecular aldol cyclization. L-proline catalyzes the reaction by forming a chiral enamine intermediate with the ketone substrate. This enamine then reacts with methyl vinyl ketone in a stereocontrolled Michael addition. The resulting intermediate undergoes an intramolecular aldol cyclization, also mediated by the proline catalyst, to yield the bicyclic product with high enantiomeric excess (ee). umich.edu

Key features of this organocatalytic approach include:

High Enantioselectivity : Proline and its derivatives can induce high levels of stereoselectivity, leading to optically active products (up to 96% ee). acs.orgacs.org

Operational Simplicity : The reactions can often be performed under mild conditions without the need for an inert atmosphere. acs.orgacs.org

Cascade Reactions : The catalyst promotes multiple bond-forming events in a single pot, increasing efficiency. researchgate.net

Various chiral primary and secondary amines derived from amino acids have been developed as catalysts to improve yields and enantioselectivities for the synthesis of the Wieland-Miescher ketone and its analogs. acs.orgnih.gov

| Catalyst | Substrates | Key Outcome | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Proline | 2-Methyl-1,3-cyclohexanedione + MVK | Asymmetric Robinson Annulation | ~49% | 76% | wikipedia.org |

| Chiral Primary Amine (from amino acid) | 2-Methyl-1,3-cyclohexanedione + MVK | Highly efficient synthesis of Wieland-Miescher ketone | up to 98% | up to 96% | umich.eduacs.orgacs.org |

| N-sulfonyl-binamprolinamide | Triketone precursor | Mechanistic study of asymmetric synthesis | - | High | nih.gov |

| Chiral Pyridinylmethylamine | Triketone precursor (for 7-membered ring analog) | Enantiodivergent synthesis based on acid amount | - | Moderate (inversion observed) |

Transition Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

Transition metal catalysis offers a powerful and versatile alternative for the formation of the C-C bonds in this compound. These methods can provide high efficiency and selectivity under mild conditions.

Rhodium-catalyzed conjugate addition is a well-established method for forming C-C bonds. Rhodium(I) complexes, often in combination with phosphine (B1218219) ligands, can catalyze the 1,4-addition of organoboron reagents (e.g., aryl- or alkenylboronic acids) to enones like methyl vinyl ketone. researchgate.netacs.org This approach allows for the introduction of various organic groups at the β-position of the enone under neutral conditions, providing a pathway to diverse analogs. acs.org

Palladium-catalyzed reactions are also widely used for C-C bond formation. Palladium complexes can mediate the synthesis of 1,5-diketones through various tandem reactions. nih.gov For example, palladium-catalyzed allylic alkylation of ketone enolates is a powerful method, although it has been more developed for stabilized enolates. Additionally, palladium catalysts can activate allylic alcohols to serve as enolate precursors in tandem reactions, avoiding the use of highly electrophilic vinyl ketones.

Copper-catalyzed reactions have gained prominence for Michael additions and alkylations. Copper(I) salts can catalyze the synthesis of propargylamines from MVK derivatives through a sequence involving a Michael addition followed by C-C bond cleavage. More directly relevant, chiral N,N'-dioxide-scandium(III) complexes have been used for the enantioselective Michael addition of β-keto esters to MVK, and similar ligand-metal combinations with copper could be envisioned for related transformations. acs.org Copper catalysts are also effective in mediating the alkylation of various nucleophiles, including enolates, providing a pathway for constructing α-chiral carbonyl compounds.

These transition metal-catalyzed methods represent the forefront of synthetic chemistry, offering atom-economical and highly selective routes to complex molecules like this compound and its derivatives.

Biocatalytic Strategies for Enantioselective Production

Biocatalysis offers a powerful tool for the enantioselective synthesis of this compound, also known as the Wieland-Miescher ketone. Enzymes, operating under mild conditions, can provide high levels of stereocontrol, leading to the production of specific enantiomers which are often essential for biological activity.

One notable biocatalytic approach involves the use of lipases. A variety of commercially available lipases have been screened for their ability to catalyze the one-pot synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. mdpi.com Among those tested, porcine pancreatic lipase (B570770) (PPL) has shown significant catalytic activity. researchgate.net The promiscuous nature of lipases allows them to catalyze reactions beyond their native lipolytic function, including the carbon-carbon bond-forming Robinson annulation reaction that leads to the target molecule. researchgate.netresearchgate.net

Yeast-mediated reductions have also proven effective for the enantioselective production of the Wieland-Miescher ketone. acs.org A kinetic resolution strategy employing the yeast strain Torulaspora delbrueckii IFO 10921 has been successfully developed. This method relies on the selective reduction of the isolated carbonyl group of the (S)-enantiomer, leaving the (R)-enantiomer untouched. acs.org This process can yield the (R)-enantiomer with a high enantiomeric excess (ee) of 98%. acs.org

The following table summarizes key findings in the biocatalytic production of this compound and its analogs.

| Biocatalyst | Strategy | Substrates | Product(s) | Enantiomeric Excess (ee) | Reference |

| Porcine Pancreatic Lipase (PPL) | One-pot synthesis | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone | (±)-2-Methyl-2-(3-oxo-butyl)-cyclohexanone | Not specified | researchgate.net |

| Torulaspora delbrueckii IFO 10921 | Kinetic Resolution | (±)-2-Methyl-2-(3-oxo-butyl)-cyclohexanone | (R)-2-Methyl-2-(3-oxo-butyl)-cyclohexanone and (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone | 98% (R-enantiomer) | acs.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves the use of safer solvents, optimization of reaction efficiency, and the development of sustainable catalysts.

Aqueous environments provide another green alternative to traditional organic solvents. The Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone has been successfully carried out in water. researchgate.net Furthermore, the subsequent cyclization to a ketol intermediate can be achieved in water using neutral piperidinium (B107235) acetate (B1210297). researchgate.netresearchgate.net Research has also explored the use of ionic liquids as a recyclable reaction medium for the L-proline catalyzed synthesis of the Wieland-Miescher ketone, offering good yields and selectivity. ias.ac.in

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.com The synthesis of this compound via the Robinson annulation is inherently a highly atom-economical process, as it is a cascade of Michael addition and aldol condensation reactions, which are addition reactions. nih.gov In an ideal Robinson annulation, all the atoms of the reactants, 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, are incorporated into the desired Wieland-Miescher ketone product.

Reaction efficiency is further enhanced by the development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification. wikipedia.org This not only saves time and resources but also reduces the generation of waste. Streamlined procedures with low catalyst loading (e.g., 1%) and minimal waste formation have been developed, allowing for large-scale preparations of the Wieland-Miescher ketone with high atom efficiency. orgsyn.org

The development of sustainable and recyclable catalysts is a key aspect of green synthetic chemistry. In the context of this compound synthesis, significant progress has been made in the use of organocatalysts, which are typically small organic molecules that are less toxic and more environmentally benign than many metal-based catalysts.

The following table provides an overview of various green synthetic approaches for this compound.

| Catalyst/Reagent | Solvent/Conditions | Key Green Feature(s) | Yield | Enantiomeric Excess (ee) | Reference |

| Triethylamine (1 mol%) / N-tosyl-(Sa)-binam-L-prolinamide (2 mol%) | Solvent-free | Solvent-free, high efficiency | 93% | 94% | researchgate.net |

| Chiral primary amine (1 mol%) | Solvent-free | Solvent-free, low catalyst loading, high enantioselectivity | up to 98% | up to 96% | organic-chemistry.orgacs.org |

| L-proline | Ionic liquid ([pyC4]NTf2) | Recyclable catalyst and solvent, good yield and selectivity | 88% | 93% | ias.ac.in |

| Piperidinium acetate | Water | Use of aqueous medium | 57% (for ketol intermediate) | Not applicable | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Cyclohexanone (B45756) Ring System

The cyclohexanone moiety, being a cyclic ketone, exhibits reactivity typical of such systems, but with modifications imposed by the quaternary α-carbon.

The acidity of α-hydrogens is a key feature of carbonyl compounds, leading to the formation of enol or enolate intermediates that are crucial for many reactions. libretexts.organkara.edu.tr In 2-Methyl-2-(3-oxo-butyl)-cyclohexanone, enolization can occur at three possible positions: the α-carbon of the side chain, and the two α-carbons of the cyclohexanone ring. The formation of the enolate is influenced by the acidity of the corresponding α-protons.

Under basic conditions, an enolate can be formed, which can then participate in intramolecular aldol (B89426) condensation. This reaction is a powerful tool for the formation of new rings. chemistrytalk.org In the case of this compound, an intramolecular aldol condensation can lead to the formation of a bicyclic system, a key step in the Robinson annulation reaction. chemistrytalk.orgwikipedia.org The reaction proceeds through the formation of an enolate, which then attacks the other carbonyl group within the same molecule. masterorganicchemistry.com Subsequent dehydration of the resulting aldol addition product yields an α,β-unsaturated ketone. chemistrytalk.org

The mechanism involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the other ketone group. chemistrytalk.org This is followed by protonation to give a β-hydroxy ketone, which can then be dehydrated, often under the reaction conditions, to yield the final α,β-unsaturated ketone. masterorganicchemistry.comucla.edu

| Enolate Formation Site | Resulting Enolate Structure | Potential for Intramolecular Aldol Condensation |

|---|---|---|

| C-6 of cyclohexanone ring | Enolate formation leads to a nucleophilic center at C-6. | Attack on the side-chain carbonyl is sterically hindered but can lead to a bridged bicyclic system. |

| Methyl group of the butanone side chain | Enolate formation at the terminal methyl group of the side chain. | Attack on the cyclohexanone carbonyl can lead to the formation of a six-membered ring fused to the original cyclohexanone ring, a key step in Robinson annulation. |

| Methylene (B1212753) group of the butanone side chain | Enolate formation at the methylene group adjacent to the side-chain carbonyl. | Attack on the cyclohexanone carbonyl can lead to the formation of a spirocyclic system. |

The reduction of the carbonyl groups in this compound to the corresponding alcohols can be achieved using various reducing agents. The presence of two ketone groups raises the issue of chemoselectivity. The relative reactivity of the two carbonyl groups towards nucleophilic attack by a hydride donor is influenced by steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. libretexts.org In this diketone, the cyclohexanone carbonyl is more sterically hindered than the butanone carbonyl due to the adjacent quaternary carbon.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce both ketone groups. youtube.com However, by carefully selecting the reducing agent and reaction conditions, it may be possible to achieve selective reduction of one carbonyl group over the other. Asymmetric transfer hydrogenation has been shown to be effective for the regioselective reduction of one carbonyl group in a diketone. nih.gov Catalytic hydrogenation over metal catalysts like palladium on charcoal can also be employed for the reduction of diketones. tandfonline.comtandfonline.com

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, they can be oxidized under vigorous conditions, often leading to the cleavage of carbon-carbon bonds. Strong oxidizing agents like potassium permanganate (B83412) can oxidize cyclohexanone, leading to the formation of dicarboxylic acids such as adipic acid. quora.comresearchgate.net

A synthetically more useful oxidation of cyclic ketones is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. sigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups migrating preferentially. organic-chemistry.orgchemistrysteps.com For this compound, the tertiary alkyl group (the quaternary carbon) would be expected to migrate, leading to the formation of a seven-membered lactone.

The side chain can also undergo oxidation. For instance, the haloform reaction occurs with methyl ketones in the presence of a base and a halogen, leading to the formation of a carboxylate and a haloform. The 3-oxo-butyl side chain contains a methyl ketone, making it susceptible to this reaction.

The α-carbons of ketones can undergo halogenation in the presence of an acid or a base and a halogen (Cl₂, Br₂, I₂). masterorganicchemistry.commissouri.eduopenstax.org The reaction proceeds through an enol or enolate intermediate. libretexts.orgwikipedia.org In this compound, there are three potential sites for α-halogenation. Under acidic conditions, the reaction typically occurs at the more substituted α-carbon due to the formation of the more stable enol. openstax.org However, the quaternary α-carbon of the cyclohexanone ring has no hydrogens to substitute. Therefore, halogenation would occur at the C-6 position of the ring or at the α-carbon of the side chain.

Base-promoted halogenation can lead to polyhalogenation, especially at a methyl ketone, which is the basis of the haloform reaction. libretexts.orgmsu.edu

| Alpha-Position | Number of α-Hydrogens | Reactivity in Halogenation |

|---|---|---|

| C-6 (Cyclohexanone) | 2 | Can undergo monohalogenation under acidic conditions. |

| C-2 (Cyclohexanone) | 0 | No substitution possible at this position. |

| C-2' (Butanone side chain) | 2 | Can undergo halogenation. |

| C-4' (Butanone side chain) | 3 | Susceptible to polyhalogenation under basic conditions (haloform reaction). |

Transformations Involving the 3-Oxo-butyl Side Chain

The butanone moiety of the side chain exhibits the typical reactivity of a linear ketone.

The carbonyl group of the butanone side chain is generally more accessible to nucleophiles than the cyclohexanone carbonyl due to less steric hindrance. libretexts.org This allows for selective reactions at this position.

The Wittig reaction provides a method for converting ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The less hindered nature of the butanone carbonyl would favor the selective formation of an alkene at this position.

Intramolecular Cyclization Pathways to Form Polycyclic Systems

The structure of this compound, featuring two ketone functionalities in a 1,5-relationship, makes it a prime candidate for intramolecular aldol reactions. These reactions can lead to the formation of bicyclic systems, significantly increasing molecular complexity in a single step. The specific outcome of the cyclization is highly dependent on reaction conditions, such as the choice of base or acid catalyst and the solvent system.

While direct studies on the cyclization of this compound are not extensively detailed in the provided literature, the behavior of the closely related analogue, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, offers significant insight. researchgate.netresearchgate.net Research on this analogue has shown that selective cyclization can be achieved to form either bridged or fused polycyclic systems. researchgate.net For instance, treatment with neutral piperidinium (B107235) acetate (B1210297) in water facilitates an intramolecular aldol reaction to yield a bridged ketol of the [3.2.1]bicyclooctane series. researchgate.netresearchgate.net In contrast, using pyrrolidinium (B1226570) acetate in an anhydrous solvent like ether can lead to a different skeletal isomer, a bicyclic ketol belonging to the perhydroindan (fused) series. researchgate.net These transformations highlight the potential to selectively forge complex carbocyclic frameworks from simple diketone precursors.

The mechanism for these reactions involves the formation of an enolate, followed by an intramolecular nucleophilic attack on the other carbonyl group. The choice of catalyst and solvent influences which ketone is deprotonated and the stereochemical outcome of the ring-closing step.

Functional Group Interconversions on the Side Chain

The butanone side chain of this compound possesses a ketone group that is amenable to a variety of functional group interconversions. These transformations allow for the modification of the side chain to introduce new functionalities or alter the electronic and steric properties of the molecule. Standard organic chemistry transformations can be applied to selectively target the side-chain ketone, often in the presence of the cyclohexanone carbonyl, by exploiting differences in steric hindrance or reactivity.

Common interconversions include:

Reduction to an Alcohol: Selective reduction of the side-chain ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon.

Reduction to an Alkane: Complete removal of the side-chain carbonyl oxygen to form an alkyl chain can be accomplished through methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated acid). quora.com

Conversion to an Alkene: The Wittig reaction, employing a phosphorus ylide (e.g., Ph₃P=CH₂), can convert the side-chain ketone into an alkene, providing a route to introduce carbon-carbon double bonds.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the side-chain ketone can generate tertiary alcohols and create new carbon-carbon bonds.

| Reaction Type | Typical Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Alkane |

| Olefination | Triphenylphosphonium ylide (Wittig) | Alkene |

| Carbon-Carbon Bond Formation | Organomagnesium halide (Grignard) | Tertiary Alcohol |

Derivatization for Complex Molecular Architectures

The inherent functionality of this compound makes it a valuable precursor for the synthesis of more elaborate molecules, including bridged and fused ring systems, natural product skeletons, and heterocyclic compounds. researchgate.net

Formation of Bridged and Fused Ketols

As discussed under intramolecular cyclization, one of the primary applications of this compound and its analogues is in the synthesis of complex ketols. The formation of these structures is a powerful strategy in organic synthesis for building polycyclic frameworks.

Based on extensive studies of the analogous cyclopentanedione, specific reaction conditions can be chosen to favor one topology over another. researchgate.netresearchgate.net

Bridged Ketols: The use of piperidinium acetate in an aqueous medium promotes an aldol condensation that results in the formation of a bridged bicyclo[3.2.1]octane system. researchgate.net The presence of water and a neutral catalyst system is crucial for this pathway.

Fused Ketols: In contrast, conducting the cyclization with pyrrolidinium acetate in a non-polar, anhydrous solvent favors the formation of a fused perhydroindan ring system. researchgate.net This demonstrates that the reaction environment plays a critical role in dictating the conformational preference of the transition state, leading to different product skeletons.

| Catalyst System | Solvent | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| Piperidinium Acetate | Water | Bridged Bicyclic System | researchgate.net |

| Pyrrolidinium Acetate | Anhydrous Ether | Fused Bicyclic System | researchgate.net |

Precursor Role in Natural Product Synthetic Pathways

Compounds with the structural motif of this compound are recognized as important intermediates in the synthesis of natural products, particularly terpenoids and steroids. researchgate.net The ability to construct bicyclic and tricyclic systems via intramolecular reactions makes them valuable building blocks. The Wieland-Miescher ketone, a related α,β-unsaturated bicyclic diketone, is a classic example of a building block derived from similar intramolecular cyclization logic that serves as a cornerstone in the total synthesis of numerous steroids.

While specific total syntheses employing this compound are not detailed in the search results, its structure is emblematic of precursors used to construct the core skeletons of complex natural products. nih.gov The strategic placement of the methyl group and the reactive dicarbonyl system allows for the controlled formation of stereocenters and ring junctions essential for bioactive molecules.

Applications in Heterocyclic Compound Synthesis

The 1,5-dicarbonyl arrangement within this compound is a classic precursor for the synthesis of six-membered heterocyclic rings. This functionality allows for condensation reactions with various dinucleophiles to generate a diverse range of heterocyclic systems.

A prominent example is the synthesis of pyridines. Treatment of the diketone with ammonia (B1221849) or a primary amine, often under acidic or thermal conditions, can initiate a cascade of condensation and cyclization reactions to afford highly substituted pyridine (B92270) derivatives. The reaction typically proceeds through the formation of enamine intermediates, followed by intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyridine ring. This provides a straightforward entry into a class of compounds widely found in pharmaceuticals, agrochemicals, and materials science.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Intermediates

The synthesis of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone is classically achieved through a Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of 2-methylcyclohexanone (B44802), to an α,β-unsaturated carbonyl compound, typically methyl vinyl ketone (3-buten-2-one). ucla.eduwikipedia.orgbyjus.com

The reaction pathway initiates with the deprotonation of 2-methylcyclohexanone at the α-carbon by a base, forming a nucleophilic enolate intermediate. byjus.comuoc.gr The regioselectivity of this deprotonation is critical. Under kinetic control, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C), the less substituted enolate is preferentially formed by removing a proton from the methyl group. lumenlearning.commasterorganicchemistry.com Conversely, under thermodynamic control, using a weaker base like sodium ethoxide at room temperature, the more stable, more substituted enolate is the major species. masterorganicchemistry.comfiveable.me

Once formed, the enolate attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor) in a 1,4-conjugate addition. wikipedia.orglibretexts.orgchemistrysteps.com This step forges the key carbon-carbon bond and generates a new enolate, which is subsequently protonated by the solvent or upon workup to yield the final product, this compound, a 1,5-dicarbonyl compound. byjus.comlibretexts.orgfiveable.me

Key Intermediates in the Reaction Pathway:

| Intermediate | Description | Control Conditions |

| Kinetic Enolate | Less substituted enolate formed by deprotonation of the methyl group. | Strong, bulky base (e.g., LDA), low temperature. lumenlearning.commasterorganicchemistry.com |

| Thermodynamic Enolate | More substituted enolate formed by deprotonation of the methylene (B1212753) group within the ring. | Weaker base (e.g., NaOEt), higher temperature. masterorganicchemistry.comfiveable.me |

| Michael Adduct Enolate | The enolate formed immediately after the nucleophilic attack on the Michael acceptor. | Transient intermediate before protonation. libretexts.org |

This initial Michael addition product is itself a crucial intermediate for the subsequent intramolecular aldol (B89426) condensation that completes the Robinson annulation, leading to the formation of a new six-membered ring. wikipedia.orgbyjus.comlibretexts.org

Kinetic Analysis of Rate-Determining Steps

In the context of the Michael addition, the formation of the enolate can be the rate-determining step, particularly if a weak base is used which establishes an equilibrium with the starting ketone. However, when a strong base like LDA is used, the enolate formation is rapid and irreversible. libretexts.org

Subsequent to enolate formation, the nucleophilic attack of the enolate on the Michael acceptor is often the rate-determining step. The reaction is generally thermodynamically favorable because the formation of a new carbon-carbon single bond is energetically more favorable than the carbon-carbon pi bond that is broken. libretexts.org

Stereochemical Outcomes and Diastereoselective Control

The formation of this compound involves the creation of a quaternary stereocenter at the C2 position of the cyclohexanone (B45756) ring. Controlling the stereochemistry at this center is a significant challenge and a key focus of synthetic strategies.

The stereochemical outcome of the Michael addition is determined during the attack of the planar enolate on the Michael acceptor. The enolate of cyclohexanone derivatives adopts a half-chair conformation to minimize steric strain. youtube.com The incoming electrophile (methyl vinyl ketone) can approach from either the top face (axial attack) or the bottom face (equatorial attack) of the enolate.

The facial selectivity of this attack is influenced by several factors:

Steric Hindrance: The existing methyl group at the C2 position directs the incoming electrophile to the less hindered face.

Transition State Conformation: The attack can proceed through different transition states, such as chair-like or twist-boat-like conformations. The chair-like transition state is generally more stable and therefore favored, leading to a specific diastereomer. youtube.com

Catalyst Control: The use of chiral catalysts, such as proline derivatives in organocatalysis, can create a chiral environment around the reacting species. This forces the reaction to proceed through a specific transition state, leading to high enantioselectivity. mdpi.com Studies on related reactions have shown that chiral primary amine catalysts can enforce high levels of diastereo- and enantioselectivity. nih.gov

For instance, in the Michael addition of a cyclohexanone enolate to an electrophile, attack from the top face can lead to a cis product via a chair-like transition state, while attack from the bottom face can result in a trans product via a twist-boat transition state. youtube.com The relative stability of these transition states determines the major product. Diastereoselective domino reactions have been developed to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity, often governed by selective aldol cyclization kinetics. nih.govnih.gov

Reaction Dynamics and Transition State Characterization

Understanding the reaction dynamics and the precise structure of the transition state is crucial for explaining and predicting the stereochemical outcomes. Computational studies, particularly using density functional theory (DFT), have become invaluable tools for characterizing these transient species. researchgate.net

For the Michael addition, the transition state involves the partial formation of the new C-C bond between the enolate nucleophile and the β-carbon of the Michael acceptor. The geometry of this transition state dictates the stereochemistry of the product. researchgate.net

Key features of the transition state include:

Orbital Interactions: The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated ketone. wikipedia.org

Charge Distribution: In the transition state, there is a buildup of negative charge on the oxygen of the Michael acceptor's carbonyl group as the C=C pi bond breaks. epfl.ch

Solvent Effects: The polarity of the solvent can influence the stability of the charged transition state, thereby affecting the reaction rate.

Computational models have been used to predict reactivity in Michael additions by analyzing the stability of the enolate intermediates, which often correlate well with the transition state energies. nih.govacs.org For the Robinson annulation, studies have examined the chair-like transition states of the subsequent aldol condensation, revealing that the trans product is often favored due to antiperiplanar effects. wikipedia.org These computational insights are essential for designing reactions that yield specific stereoisomers with high selectivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 2-Methyl-2-(3-oxo-butyl)-cyclohexanone, which possesses a flexible cyclohexanone (B45756) ring and a side chain with multiple rotatable bonds, numerous conformations are possible.

Computational methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to determine the geometries of various conformers and their relative energies. These calculations help identify the most stable, low-energy conformations that are likely to be populated at room temperature. The cyclohexanone ring can adopt several conformations, including chair, boat, and twist-boat forms. For each of these, the orientation of the methyl and 3-oxobutyl substituents can vary, leading to a complex potential energy surface.

Beyond conformational analysis, these calculations provide a detailed picture of the molecule's electronic structure. This includes the determination of molecular orbital energies and shapes, which are crucial for understanding the molecule's reactivity. The distribution of electron density and the location of electrostatic potential minima and maxima can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly valuable for predicting the mechanisms of chemical reactions. For this compound, a key reaction of interest is its formation via the Robinson annulation, a classic method for forming six-membered rings in organic synthesis.

DFT calculations can be used to model the entire reaction pathway of the Robinson annulation leading to this and related compounds, such as the well-studied Wieland-Miescher ketone. iciq.orgresearchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed.

These profiles allow chemists to determine the rate-determining step of the reaction, understand the role of catalysts, and predict the stereochemical outcome. For instance, in the context of the synthesis of Wieland-Miescher ketone analogues, DFT studies have been instrumental in elucidating the mechanism of organocatalyzed asymmetric syntheses, explaining the origins of high enantioselectivity. iciq.orgresearchgate.net Such insights are directly applicable to understanding and optimizing the synthesis of this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While quantum chemical calculations provide detailed information about molecules in the gas phase (in vacuum), chemical reactions are typically carried out in a solvent. Molecular Dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in a condensed phase, explicitly accounting for the effects of the solvent.

In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time based on a classical force field. This allows for the exploration of the conformational space of this compound in a realistic solvent environment. The simulation can reveal how the presence of solvent molecules influences the relative stability of different conformers and the dynamics of their interconversion.

Furthermore, MD simulations can provide insights into how solvent molecules interact with the solute at a molecular level. For instance, for a molecule with two ketone functionalities like this compound, MD simulations can show the specific hydrogen bonding patterns with protic solvents or the nature of dipolar interactions with aprotic solvents. These interactions can significantly impact the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters for Structural Research (e.g., NMR, IR, MS)

Computational chemistry plays a crucial role in the interpretation and prediction of spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netuncw.edu By calculating the chemical shifts for various possible isomers or conformers of this compound, the theoretical spectra can be compared with experimental data to confirm the correct structure. These predictions are becoming increasingly accurate and are a valuable tool for chemists. researchgate.netuncw.edursc.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, theoretical calculations can help in assigning the characteristic stretching frequencies of the two carbonyl (C=O) groups and other functional groups present in the molecule.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in the mass spectrum, aiding in structural confirmation.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., B3LYP/6-31G*) with GIAO |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) |

| Mass Spectrometry | Fragmentation Pathways | Quantum Chemical Energy Calculations |

Studies on Reactivity Indices and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.comnih.govtheswissbay.chnih.govresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals for this compound can be readily calculated using quantum chemical methods.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). Analysis of the HOMO and LUMO of this compound can reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to have significant contributions from the carbonyl carbons, indicating their susceptibility to attack by nucleophiles.

Beyond FMO theory, various reactivity indices derived from conceptual DFT can be calculated to provide a more quantitative measure of reactivity. These indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.

By calculating these indices for this compound, a detailed map of its chemical reactivity can be generated, providing valuable predictions about its behavior in various chemical reactions.

| Reactivity Index | Description |

|---|---|

| HOMO Energy | Indicates nucleophilicity (electron-donating ability) |

| LUMO Energy | Indicates electrophilicity (electron-accepting ability) |

| Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron configuration |

| Fukui Functions (f(r)) | Identify local reactive sites |

Advanced Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2-Methyl-2-(3-oxo-butyl)-cyclohexanone, with a molecular formula of C11H18O2, the theoretical exact mass can be calculated. HRMS analysis would verify this composition by measuring the mass with a high degree of precision, typically to within 5 parts per million (ppm), allowing it to be distinguished from other molecules with the same nominal mass.

An experimental HRMS measurement would be expected to yield a value extremely close to the theoretical monoisotopic mass of 182.13068 Da. This precision is crucial for confirming the molecular formula and ruling out other potential structures.

Table 1: Comparison of Theoretical and Hypothetical HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C11H18O2 |

| Theoretical Monoisotopic Mass (Da) | 182.13068 |

| Hypothetical Experimental Mass (Da) | 182.13075 |

Beyond confirming the parent molecule, mass spectrometry provides structural information through analysis of fragmentation patterns. While specific high-resolution fragmentation data for this compound is not widely published, general principles suggest that electron ionization (EI) would induce characteristic cleavages. Expected fragmentation pathways would include McLafferty rearrangements involving the ketone groups and alpha-cleavage adjacent to the carbonyls, leading to the loss of fragments such as the methyl group, the propyl ketone side chain, or parts of the cyclohexanone (B45756) ring. These fragmentation patterns provide a fingerprint that aids in the structural confirmation. The compound may be used as a reference standard in its determination in samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

While one-dimensional (1D) NMR provides initial information, complex molecules like this compound, with its numerous overlapping proton signals and a quaternary carbon, necessitate the use of two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. Experiments such as COSY, HSQC, and HMBC are essential to piece together the molecular puzzle.

Based on its structure, the 13C NMR spectrum is predicted to show 11 distinct signals, one for each carbon atom, as there is no molecular symmetry. The 1H NMR spectrum would be more complex due to spin-spin coupling between protons on the cyclohexanone ring and the side chain.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of protons within the cyclohexanone ring (from C3 to C6) and separately within the butyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals, for instance, distinguishing the various -CH2- groups in the ring and the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over two to three bonds. HMBC would be crucial for establishing the connection of the butyl side chain to the quaternary C2 carbon of the cyclohexanone ring. Correlations would be expected between the protons on C1' of the side chain and the C1, C2, and C3 carbons of the ring, as well as the C2-methyl protons and the C1, C2, and C3 carbons.

Table 2: Predicted 1H and 13C NMR Chemical Shifts and Key HMBC Correlations

| Atom Position | Predicted δ 13C (ppm) | Attached Protons (Predicted δ 1H) | Key HMBC Correlations (from Protons) |

|---|---|---|---|

| C1 (Cyclohexanone C=O) | ~210 | - | - |

| C2 (Quaternary) | ~50 | - | - |

| C2-CH3 (Methyl) | ~25 | ~1.1 | C1, C2, C3, C1' |

| C3, C4, C5, C6 (Ring CH2) | 20-45 | 1.5-2.5 | Adjacent ring carbons |

| C1' (Side Chain CH2) | ~45 | ~2.2 | C2, C2-CH3, C2', C3' |

| C2' (Side Chain CH2) | ~30 | ~2.6 | C1', C3', C4' |

| C3' (Side Chain C=O) | ~208 | - | - |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam. This method provides definitive information on bond lengths, bond angles, and stereochemistry, offering an unambiguous proof of the molecule's structure.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The compound's physical state at room temperature (likely a liquid or low-melting solid) presents a significant challenge for this technique, as X-ray crystallography requires a single, well-ordered crystal. If a suitable crystal could be grown, typically at low temperatures, the analysis would confirm the connectivity established by NMR and MS. Furthermore, for a crystalline sample of a single enantiomer, it would determine the absolute stereochemistry of the chiral center at C2.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The C2 carbon atom of this compound is a quaternary chiral center, as it is bonded to four different groups (a methyl group, a 3-oxobutyl group, the C1 carbonyl carbon, and the C3 methylene (B1212753) carbon). Consequently, the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Methyl-2-(3-oxo-butyl)-cyclohexanone and (S)-2-Methyl-2-(3-oxo-butyl)-cyclohexanone.

Chiral chromatography is the primary technique used to separate and quantify these enantiomers. This is typically achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.

The detector response for each separated enantiomer can be integrated to determine the relative amounts of each, allowing for the calculation of the enantiomeric excess (e.e.), a critical measure of purity in asymmetric synthesis.

Table 3: Hypothetical Chiral GC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 12.5 | 95 |

| (S)-enantiomer | 13.2 | 5 |

In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

In-situ spectroscopic techniques, such as FT-IR, Raman, and NMR spectroscopy, allow for the real-time monitoring of a chemical reaction as it happens, without the need to withdraw samples. This provides valuable data on reaction kinetics, the consumption of reactants, the formation of products, and the potential detection of transient reaction intermediates.

The synthesis of this compound, for instance via the Michael addition of 2-methylcyclohexanone (B44802) to methyl vinyl ketone, could be monitored using in-situ IR spectroscopy. A probe inserted into the reaction vessel would track the vibrational frequencies of the key functional groups. Specifically, the disappearance of the C=C stretch of the vinyl ketone reactant and the appearance and growth of the distinct carbonyl (C=O) stretching frequencies of the product could be monitored over time.

Table 4: Characteristic IR Frequencies for Reaction Monitoring

| Molecule / Functional Group | Vibrational Mode | Characteristic Frequency (cm-1) |

|---|---|---|

| Methyl Vinyl Ketone (Reactant) | C=C Stretch | ~1620 |

| Methyl Vinyl Ketone (Reactant) | Conjugated C=O Stretch | ~1680 |

| 2-Methylcyclohexanone (Reactant) | C=O Stretch | ~1715 |

| This compound (Product) | Cyclohexanone C=O Stretch | ~1710 |

By plotting the intensity of these peaks against time, a kinetic profile of the reaction can be generated, providing insights that are crucial for reaction optimization and scale-up.

Advanced Applications in Chemical Synthesis and Materials Science Non Prohibited

Role as an Intermediate in Fine Chemical Synthesis

2-Methyl-2-(3-oxo-butyl)-cyclohexanone serves as a crucial intermediate in the synthesis of high-value fine chemicals, most notably in the production of the Wieland-Miescher ketone. The Wieland-Miescher ketone is a well-established bicyclic enedione that is a fundamental building block in the total synthesis of a wide array of natural products, including steroids and terpenoids. wikipedia.orgwikipedia.org

The synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone proceeds through the formation of this compound (referred to as the triketone intermediate). This initial step is a Michael addition reaction. libretexts.orglibretexts.org The subsequent intramolecular aldol (B89426) condensation of this intermediate leads to the formation of the bicyclic Wieland-Miescher ketone. wikipedia.orglibretexts.org This transformation is a classic example of the Robinson annulation, a powerful ring-forming reaction in organic chemistry. wikipedia.orgucla.edu

The efficiency of this process has been the subject of extensive research, with various catalysts and reaction conditions being explored to optimize the yield and enantioselectivity of the final product. For instance, the use of chiral organocatalysts, such as L-proline, in the cyclization step can lead to the formation of specific enantiomers of the Wieland-Miescher ketone, which is critical for the synthesis of biologically active molecules. wikipedia.org

Table 1: Key Reactions Involving this compound

| Reaction Step | Reactants | Product | Reaction Type |

| Formation of Intermediate | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | This compound | Michael Addition |

| Ring Closure | This compound | Wieland-Miescher ketone | Intramolecular Aldol Condensation (Robinson Annulation) |

Building Block in the Synthesis of Complex Organic Scaffolds

The utility of this compound extends to its role as a foundational building block for a variety of complex organic scaffolds. Through its conversion to the Wieland-Miescher ketone, it provides access to the core AB-ring system of steroids. wikipedia.org This has been a cornerstone in the industrial synthesis of medicinally important steroids, including contraceptives. wikipedia.org

Furthermore, the Wieland-Miescher ketone derived from this intermediate is a versatile synthon in the total synthesis of numerous natural products. Its bicyclic structure and multiple functional groups allow for a wide range of chemical modifications, enabling the construction of intricate molecular architectures. wikipedia.orgnih.gov Examples of natural product classes synthesized using the Wieland-Miescher ketone as a starting material include:

Sesquiterpenoids: A class of terpenes that are of interest for their diverse biological activities. wikipedia.org

Diterpenes: Including compounds with potential anticancer and antimicrobial properties. wikipedia.org

Steroids: A broad class of organic compounds with various physiological roles. nih.gov

The ability to introduce chirality early in the synthetic sequence, often during the formation of the Wieland-Miescher ketone from this compound, is a significant advantage in the asymmetric synthesis of these complex molecules.

Table 2: Examples of Complex Organic Scaffolds Derived from this compound

| Starting Material | Key Intermediate | Class of Final Product |

| This compound | Wieland-Miescher ketone | Steroids |

| This compound | Wieland-Miescher ketone | Terpenoids (Sesquiterpenoids, Diterpenes) |

Exploration in Specialty Polymer Precursor Development

While the primary application of this compound has been in fine chemical and natural product synthesis, its structure suggests potential for exploration in the development of specialty polymer precursors. The presence of two ketone functional groups opens up possibilities for various polymerization reactions. For instance, these ketone groups could be chemically modified to diols, which could then serve as monomers in the synthesis of polyesters or polycarbonates.

Additionally, the cyclohexanone (B45756) ring provides a rigid scaffold that could impart desirable thermal and mechanical properties to a polymer backbone. Research into keto-functionalized polymers has demonstrated their utility as reactive scaffolds for creating complex macromolecular structures. While specific studies on the polymerization of this compound are not widely documented, the general field of ketone-containing polymers is an active area of research. The self-polymerization of cyclohexanone itself, in the presence of a base catalyst, is known to produce ketonic resins. This suggests that derivatives such as this compound could potentially undergo similar reactions to form novel polymer structures with tailored properties.

Utility in Catalyst and Ligand Design

The 1,4-diketone moiety within this compound presents an interesting structural motif for the design of ligands in coordination chemistry and catalysis. Diketone compounds are well-known for their ability to act as chelating ligands for a variety of metal ions. The two oxygen atoms of the ketone groups can coordinate to a metal center, forming a stable chelate ring.

This coordination can influence the electronic and steric environment around the metal, thereby modulating its catalytic activity and selectivity. For example, β-diketone ligands are widely used in transition metal-catalyzed reactions. Although this compound is a 1,5-diketone, its flexible side chain could potentially allow it to coordinate to a metal center.

The development of catalysts for specific organic transformations is an ongoing area of research, and the synthesis of novel ligands is a key aspect of this field. While the application of this compound as a ligand in catalysis is not extensively reported, its chemical structure suggests that it, or its derivatives, could be explored for this purpose. The synthesis of chiral ligands from such precursors could also be of interest for applications in asymmetric catalysis.

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways in Environmental Systems

No studies were identified that investigated the photochemical degradation of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone. Research in this area would be crucial to understanding its stability and transformation under the influence of sunlight in the atmosphere and surface waters. Such studies would typically involve determining the compound's quantum yield and its reaction rates with photochemically produced reactive species like hydroxyl radicals.

Biodegradation Mechanisms and Microbial Transformations

Information regarding the biodegradation of this compound by microorganisms is not available in the current body of scientific literature. Understanding whether this compound is susceptible to microbial attack is fundamental to assessing its potential for natural attenuation in soil and water systems. Research would be needed to identify microbial strains capable of its degradation and to elucidate the enzymatic pathways involved.

Identification of Environmental Metabolites

Without studies on its degradation, there is no information on the potential environmental metabolites of this compound. The identification of metabolites is a critical step in a comprehensive environmental risk assessment, as these transformation products could be more or less toxic and persistent than the parent compound.

Assessment of Environmental Persistence in Academic Contexts

No academic assessments of the environmental persistence of this compound have been published. Such an assessment would require data from laboratory or field studies on its half-life in various environmental matrices, such as soil, water, and sediment. Without this information, its potential to persist and accumulate in the environment remains unknown.

Future Research Directions and Emerging Areas

Development of Novel Organocatalytic and Biocatalytic Syntheses

The synthesis of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone is a classic example of tandem Michael-aldol reactions, a field that has been revolutionized by organocatalysis. Future research will undoubtedly focus on refining these synthetic routes.

Organocatalysis: The development of more sophisticated bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, presents a key research avenue. These catalysts can activate both the nucleophile (the enolate of 2-methylcyclohexanone) and the electrophile (methyl vinyl ketone) simultaneously through hydrogen bonding, leading to higher efficiency and stereoselectivity. An ongoing challenge is to develop catalysts that can perform the initial Michael addition and the subsequent intramolecular aldol (B89426) condensation in a highly controlled, stereoselective manner, potentially leading to chiral, non-racemic bicyclic products directly from the acyclic diketone. Research into catalyst loading, solvent effects, and the use of "on water" methodologies could lead to greener and more cost-effective syntheses.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Studies have already screened commercial lipases for their "promiscuous" catalytic activity in the one-pot synthesis of the Wieland–Miescher ketone from 2-methyl-1,3-cyclohexanedione. rsc.org Future work could expand this approach to the synthesis of this compound itself. The discovery or engineering of specific enzymes, such as Michaelases or aldolases, tailored for this reaction could provide near-perfect enantioselectivity under mild, aqueous conditions. Directed evolution and computational enzyme design will be pivotal in creating biocatalysts with enhanced stability, activity, and substrate specificity for this transformation.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Bifunctional Organocatalysts | High stereocontrol, mild conditions, metal-free. | Design of catalysts for tandem Michael-aldol sequences; reducing catalyst loading. |

| Enzyme Biocatalysts | Exceptional selectivity, green solvents (water), biodegradable. | Enzyme screening and discovery; directed evolution for improved substrate specificity. |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. Integrating the synthesis of this compound into a flow system is a logical next step for process optimization and industrial-scale production.

A future flow setup could involve a multi-reactor system. The first reactor module would handle the base- or organo-catalyzed Michael addition of 2-methylcyclohexanone (B44802) to methyl vinyl ketone. The precise control over residence time and temperature would minimize side reactions like polymerization. The output stream containing the target diketone could then be directly fed into a second reactor module, where the conditions (e.g., addition of a different catalyst, temperature change) are optimized for the intramolecular aldol cyclization. This modular approach would allow for high-throughput optimization and could be automated for process control, leading to higher yields and purity while minimizing waste. scienceinfo.com

Exploration of Supramolecular Interactions and Self-Assembly

The molecular structure of this compound, featuring two ketone groups and a flexible alkyl chain, makes it an intriguing candidate for supramolecular chemistry and materials science. While this area is largely unexplored for this specific molecule, future research could investigate its potential as a building block for self-assembled structures.

The ketone moieties can act as hydrogen bond acceptors. The enol tautomer of the molecule could act as both a hydrogen bond donor and acceptor, potentially leading to the formation of ordered assemblies like chains or networks in the solid state or in solution. Furthermore, the carbonyl groups can coordinate with metal ions, opening possibilities for creating metallo-supramolecular architectures, such as coordination polymers or cages. Investigating the self-assembly behavior of this diketone on surfaces or in different solvents could lead to the development of new functional materials, films, or gels.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating research and development. For this compound, advanced modeling can provide profound insights.

Mechanism and Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the entire reaction pathway of the synthesis. rsc.orgacs.org Such studies can elucidate the transition state structures for both the Michael addition and the subsequent aldol condensation. researchgate.netwikipedia.org This is particularly valuable for organocatalyzed versions of the reaction, where subtle non-covalent interactions between the catalyst and substrates determine the stereochemical outcome. rsc.org By calculating the energy barriers for different pathways, researchers can predict which diastereomer or enantiomer will be favored, guiding the design of more selective catalysts. acs.orgcomporgchem.com

Predictive Models: Beyond mechanistic studies, machine learning (ML) is emerging as a tool for predicting reaction outcomes. researchgate.netnih.gov By training ML models on datasets of similar Michael-aldol reactions, it may become possible to predict the yield and stereoselectivity for the synthesis of this compound under various conditions (catalyst, solvent, temperature) without performing the experiment. researchgate.netnih.gov This predictive capability can dramatically reduce the experimental effort required for reaction optimization.

| Modeling Technique | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Mechanistic Investigation | Transition state energies, reaction pathways, origin of stereoselectivity. acs.org |

| Machine Learning (ML) | Reaction Optimization | Yields, enantiomeric/diastereomeric ratios based on reaction parameters. nih.gov |

Discovery of New Chemical Reactivity Modalities

While primarily known as a precursor to bicyclic systems, the 1,5-diketone structure of this compound offers rich reactivity that is yet to be fully explored.

Heterocycle Synthesis: 1,5-Diketones are well-known precursors to a variety of heterocyclic compounds. researchgate.net Future research could explore the reaction of this compound with nitrogen sources like ammonia (B1221849) or hydrazine (B178648) to synthesize substituted pyridines or diazepines, respectively. researchgate.net These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

Multicomponent Reactions: The compound could be used as a key building block in multicomponent reactions (MCRs). nih.govbeilstein-journals.org For instance, a reaction involving the diketone, an amine, and a cyanide source could lead to complex, highly functionalized piperidines in a single step. Developing novel MCRs that incorporate this diketone would provide rapid access to diverse molecular architectures.

Selective Functionalization: The two ketone groups in the molecule are electronically and sterically distinct. The cyclohexanone (B45756) carbonyl is more sterically hindered than the linear butyl-ketone. Future work could focus on the selective functionalization of one ketone over the other, opening pathways to a wide range of derivatives that are not currently accessible. This could involve selective protection, reduction, or olefination reactions to create new complex building blocks for total synthesis. nih.govnih.gov

Q & A

Q. Advanced

- DFT calculations : Simulate transition states and activation energies (e.g., using Gaussian or ORCA).

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina.

- QSAR models : Correlate substituent effects with reactivity using descriptors like Hammett constants .

How to design experiments evaluating the compound’s pharmacological potential?

Q. Advanced

- In vitro assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) or anti-inflammatory effects via COX-2 inhibition assays.

- In vivo models : Use murine models for pharmacokinetics (e.g., bioavailability, half-life).

- Toxicokinetics : Track metabolite formation using LC-MS/MS in plasma and tissues .

What analytical techniques validate purity and stability during storage?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Karl Fischer titration : Quantify water content (<0.1% recommended).

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via GC or HPLC .

How does steric hindrance from the 2-methyl group influence reactivity?

Advanced

The 2-methyl group creates steric bulk, reducing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., competition experiments with less-hindered analogs) quantify this effect. X-ray crystallography or cryo-EM can visualize spatial constraints in enzyme-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products